molecular formula C15H13ClN2O5 B5146755 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B5146755
M. Wt: 336.72 g/mol
InChI Key: YRUGCYQGTLXSNX-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture to control weeds. Nitrofen belongs to the family of nitrophenylacetamide herbicides, which are known for their selective action on broadleaf weeds. In recent years, nitrofen has gained attention from the scientific community due to its potential applications in scientific research.

Mechanism of Action

Nitrofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the target plant. In scientific research, 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is thought to exert its teratogenic effects through a similar mechanism, as it has been shown to interfere with the biosynthesis of heme, a critical component of the developing embryo.
Biochemical and Physiological Effects:
Nitrofen exposure has been shown to cause a range of biochemical and physiological effects in developing embryos. Nitrofen has been shown to induce oxidative stress and alter the expression of genes involved in cell proliferation and differentiation. Nitrofen exposure has also been associated with changes in the expression of genes involved in the development of the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

Nitrofen has several advantages as a tool in scientific research. It is a relatively inexpensive and widely available chemical that can be synthesized in a laboratory setting. Nitrofen exposure can induce a range of developmental abnormalities, making it a useful tool for studying the mechanisms of embryonic development. However, 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide also has several limitations. Its teratogenic effects are dose-dependent and can vary depending on the species and strain of animal used in the experiment. Nitrofen exposure can also induce maternal toxicity, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of interest is the development of new herbicides based on the nitrophenylacetamide structure. Another area of interest is the study of the molecular mechanisms underlying this compound-induced developmental abnormalities. Researchers are also interested in developing new animal models to study the effects of this compound exposure on embryonic development. Finally, there is interest in developing new strategies to mitigate the teratogenic effects of this compound exposure, particularly in agricultural settings.

Synthesis Methods

Nitrofen can be synthesized by the reaction between 3-chlorophenol and 4-methoxy-2-nitroaniline in the presence of acetic anhydride and a catalyst. The reaction yields 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide as a yellow crystalline solid. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Nitrofen has been used as a tool in scientific research due to its ability to induce teratogenic effects in developing embryos. Nitrofen exposure has been shown to cause a range of developmental abnormalities, including limb and craniofacial defects, in a variety of animal models. Nitrofen has also been used to study the mechanisms of fetal lung development, as exposure to 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to induce pulmonary hypoplasia in developing fetuses.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-11-5-6-13(14(8-11)18(20)21)17-15(19)9-23-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUGCYQGTLXSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.